3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
Overview
Description
3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is a type of 3,4-dihydro-2H-1,3-benzoxazine . These compounds are significant class of heterocycles known for their remarkable biological activities in humans, plants, and animals . They are characterized by a benzene ring fused with a dihydro-oxazine heterocyclic ring .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,3-benzoxazines involves causing cyclohexylamine to react with formaldehyde to form an intermediate formaldehyde condensation product of the amine . This intermediate is then caused to react with an appropriate 4-alkylphenol to form the desired 6-alkyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine . Other methods of synthesis involve the reaction of salicylaldehyde and benzyl amine to give an imine, which is then reduced to a 2-(aminomethyl) phenol derivative and subsequently cyclized through a reaction with various benzaldehydes .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a dihydro-oxazine heterocyclic ring . The molecule has a semi-chair (A) and semi-boat (B) structures . The orientation of the substituent at the nitrogen atom results in two forms for each conformation .Chemical Reactions Analysis
3,4-dihydro-2H-1,3-benzoxazines can undergo various chemical reactions. For instance, they can be synthesized via a one-pot three-component reaction . They can also be converted into their corresponding esters through condensation with various aldehydes and ketones .Scientific Research Applications
Synthesis and Polymerization
3,4-Dihydro-1,3-2H-benzoxazines, which include 3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine, are heterocyclic compounds synthesized through the Mannich reaction. They are used as monomers for creating novel phenol resins, known as polybenzoxazines, with applications in thermosetting resins offering high thermal stability and low volume shrinkage upon curing (Wattanathana et al., 2017).
Applications in Materials Science
The thermal polymerization of benzoxazine monomers, like this compound, has been extensively studied. This includes characterizing the monomers and investigating their glass transition temperatures, with implications for materials science, particularly in creating thermally stable polymers (Gârea et al., 2007).
Bioactive Compounds Synthesis
These benzoxazine derivatives have been found to possess significant biological activities in humans, animals, and plants, making them a source for bioactive compound synthesis. They exhibit a broad range of activities like antibacterial, antifungal, anti-HIV, and anticancer properties (El-Din, 2021).
Environmental Applications
Environmentally friendly synthesis methods for benzoxazines are being developed, highlighting the increasing demand for green chemistry solutions. These methods involve a sequential synthesis process that is more sustainable and less harmful to the environment (Albanese et al., 2003).
Future Directions
The future directions for 3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine could involve further exploration of their biological activities and potential applications in various fields. Their comparative chemical simplicity and accessibility make these compounds suitable sources of other bioactive compounds .
properties
IUPAC Name |
3-cyclohexyl-2,4-dihydro-1,3-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-7-13(8-3-1)15-10-12-6-4-5-9-14(12)16-11-15/h4-6,9,13H,1-3,7-8,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGZPBWAWBFXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=CC=CC=C3OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985015 | |
Record name | 3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6638-11-5 | |
Record name | NSC47909 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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